molecular formula C14H16ClNO3S2 B2525860 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1351622-72-4

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2525860
CAS No.: 1351622-72-4
M. Wt: 345.86
InChI Key: FBRGHYCDHXEELT-UHFFFAOYSA-N
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Description

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a chlorinated benzene ring, a sulfonamide group, and a thiophene moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiophene Moiety: The thiophene ring is synthesized through a series of reactions starting from simple precursors like acetylene and sulfur.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction.

    Chlorination of the Benzene Ring: The benzene ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene with a suitable sulfonamide precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene moiety may also play a role in binding to specific receptors or enzymes, thereby modulating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals.

Properties

IUPAC Name

3-chloro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-9-6-7-20-14(9)12(17)8-16-21(18,19)13-5-3-4-11(15)10(13)2/h3-7,12,16-17H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRGHYCDHXEELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)C2=C(C(=CC=C2)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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